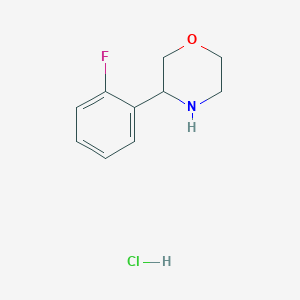

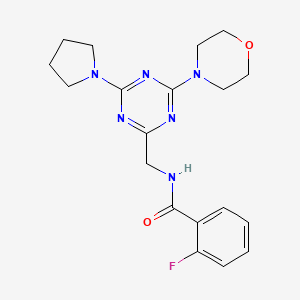

![molecular formula C12H11N5O3S2 B2838675 1-甲基-N-(6-磺酰氨基苯并[d]噻唑-2-基)-1H-吡唑-3-甲酸酰胺 CAS No. 1171757-16-6](/img/structure/B2838675.png)

1-甲基-N-(6-磺酰氨基苯并[d]噻唑-2-基)-1H-吡唑-3-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazole is a versatile heterocyclic compound that has been an important moiety in the world of chemistry for many decades . The thiazole ring consists of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . Molecules containing a thiazole ring may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Synthesis Analysis

Thiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The thiazole nucleus is part of the vitamin B (thiamine) structure .Chemical Reactions Analysis

On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学研究应用

抗增殖活性

一项研究重点关注吡唑-磺酰胺衍生物的合成,包括与“1-甲基-N-(6-磺酰氨基苯并[d]噻唑-2-基)-1H-吡唑-3-甲酰胺”结构相关的化合物。对这些化合物针对 HeLa 和 C6 细胞系的抗增殖活性进行了测试,展示出有希望的广谱抗肿瘤活性,与常用的抗癌药物如 5-氟尿嘧啶和顺铂相当。这表明在癌症研究和治疗中具有潜在应用 (Mert、Yaglıoglu、Demirtaş 和 Kasımoğulları,2014)。

抗菌剂

另一项研究描述了基于苯并[d]噻唑基-吡唑酮骨架的类似物的构想、合成和定量构效关系 (QSAR)。该系列中的几种化合物表现出有希望的抗菌活性,尤其是在非细胞毒性浓度下对金黄色葡萄球菌和枯草芽孢杆菌。这表明它们可能用作新型抗菌剂 (Palkar、Patil、Hampannavar、Shaikh、Patel、Kanhed、Yadav 和 Karpoormath,2017)。

抗真菌活性

对新型 3-(二氟甲基)-1-甲基-1H-吡唑-4-羧酸酰胺的研究(与本研究中的化合物具有相似的核心结构)表明,对多种植物病原真菌具有中等至优异的抗真菌活性。这表明它们在农业中具有潜在用途,可保护农作物免受真菌感染 (Du、Tian、Yang、Li、Li、Jia、Che、Wang 和 Qin,2015)。

酶抑制

合成了一系列 1-(3-取代苯基)-5-苯基-N(3)、N(4)-双(5-磺酰基-1,3,4-噻二唑-2-基)-1H-吡唑-3,4-二甲酰胺,并测试了它们对人胞质碳酸酐酶同工酶 I 和 II 的抑制效应。其中一些化合物显示出显着的抑制活性,表明在针对这些酶的治疗剂开发中具有潜在应用 (Mert、Alım、Işgör、Beydemir 和 Kasımoğulları,2016)。

作用机制

The mechanism of action of thiazole derivatives can vary widely depending on the specific compound and its biological target. Some thiazole derivatives have shown antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic activities .

未来方向

属性

IUPAC Name |

1-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3S2/c1-17-5-4-9(16-17)11(18)15-12-14-8-3-2-7(22(13,19)20)6-10(8)21-12/h2-6H,1H3,(H2,13,19,20)(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIMTYUJBPADBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

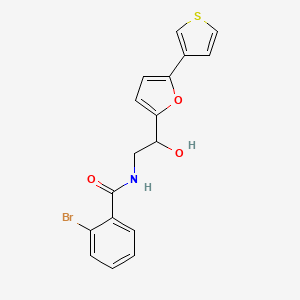

![3-Methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2838592.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2838596.png)

![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2838598.png)

![Methyl 4-((2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2838600.png)

![5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838605.png)

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2838608.png)

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2838613.png)